molecular formula C15H16N2O4S B5530527 N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5530527
M. Wt: 320.4 g/mol
InChI Key: CBFPZRUONBOWDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide and related compounds involves complex organic reactions. For example, the combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride forms a powerful, metal-free, thiophile which readily activates thioglycosides, highlighting a method for synthesizing glycosyl triflates from thioglycosides in good yield and selectivity (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide has been extensively analyzed using techniques like X-ray crystallography, revealing insights into their complex geometries. For instance, studies on lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate (bicinate) have detailed the coordination chemistry and provided a foundation for understanding the structural aspects of similar compounds (Messimeri et al., 2002).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17(11-15(16)18)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFPZRUONBOWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5211440

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